{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of carbamic acids and boronic esters . Protodeboronation of alkyl boronic esters is a key step in the synthesis of such compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur . Substitutions at the benzylic position can be either SN1 or SN2 .Scientific Research Applications
Antimitotic Agents
Research on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate has shown that these compounds can be active in several biological systems, with differences in potency observed between isomers. These findings suggest potential applications in cancer research and therapy, focusing on antimitotic agents (Temple & Rener, 1992).
Synthesis Techniques
Studies on the synthesis of benzocarbazoloquinones via oxidative cyclization, involving carbamoyl compounds, demonstrate advanced synthesis techniques that can be applied in the creation of novel compounds for various research and development purposes (Rajeswaran & Srinivasan, 1994).
Catalytic Applications
Research into the catalytic [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate and N-tosylimines has opened new avenues for the synthesis of highly functionalized compounds, indicating the versatility of carbamoyl-containing compounds in catalysis and synthetic chemistry (Zhu, Lan, & Kwon, 2003).
Heterocyclic Dye Synthesis
Carbamoyl compounds have been utilized in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, showcasing their application in material science, particularly in the development of dyes with specific properties (Karcı & Karcı, 2012).
Pharmacological Research
Studies on various carbamates have explored their pharmacological actions, including their mitotic effects and potential as insecticides, indicating the broad scope of research applications for carbamoyl and carbamate compounds in biology and medicine (Amer, 1965).
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-3-5-13(6-4-11)12(2)21-17(22)10-24-18(23)14-7-8-15(19)16(20)9-14/h3-9,12H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDXNMGZHSXVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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